Bienvenue dans la boutique en ligne BenchChem!

3-(2-(indolin-1-yl)-2-oxoethyl)-6-(thiophen-2-yl)pyrimidin-4(3H)-one

ROMK Kir1.1 electrophysiology

3-(2-(Indolin-1-yl)-2-oxoethyl)-6-(thiophen-2-yl)pyrimidin-4(3H)-one is a synthetic small-molecule inhibitor of the Renal Outer Medullary Potassium (ROMK) channel (Kir1.1), disclosed as Example 7 in Merck Sharp & Dohme Corp. patent US9206198.

Molecular Formula C18H15N3O2S
Molecular Weight 337.4
CAS No. 1257552-12-7
Cat. No. B2555063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(indolin-1-yl)-2-oxoethyl)-6-(thiophen-2-yl)pyrimidin-4(3H)-one
CAS1257552-12-7
Molecular FormulaC18H15N3O2S
Molecular Weight337.4
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(=O)CN3C=NC(=CC3=O)C4=CC=CS4
InChIInChI=1S/C18H15N3O2S/c22-17-10-14(16-6-3-9-24-16)19-12-20(17)11-18(23)21-8-7-13-4-1-2-5-15(13)21/h1-6,9-10,12H,7-8,11H2
InChIKeyBDNFRCMXYFWYNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-(Indolin-1-yl)-2-oxoethyl)-6-(thiophen-2-yl)pyrimidin-4(3H)-one (CAS 1257552-12-7): Selective ROMK Inhibitor Procurement Guide


3-(2-(Indolin-1-yl)-2-oxoethyl)-6-(thiophen-2-yl)pyrimidin-4(3H)-one is a synthetic small-molecule inhibitor of the Renal Outer Medullary Potassium (ROMK) channel (Kir1.1), disclosed as Example 7 in Merck Sharp & Dohme Corp. patent US9206198 [1]. The compound belongs to the indoline-pyrimidinone hybrid chemotype featuring a 6-(thiophen-2-yl) substituent on the pyrimidinone core and an indolin-1-yl-2-oxoethyl N3 side chain. It exhibits single-digit nanomolar ROMK inhibitory potency (IC50 5 nM in human ROMK whole-cell electrophysiology; IC50 2.80 nM in rat Kir1.1) with a well-characterized selectivity profile across cardiac ion channels, related Kir family members, and cytochrome P450 enzymes curated in the BindingDB database [2].

Why Generic Substitution of ROMK Inhibitor 3-(2-(Indolin-1-yl)-2-oxoethyl)-6-(thiophen-2-yl)pyrimidin-4(3H)-one Carries Scientific Risk


ROMK (Kir1.1) inhibitors are not interchangeable; even within the same patent family (US9206198), structurally related congeners exhibit dramatic differences in selectivity windows that directly impact cardiac safety liability. The clinical development of Merck's ROMK program demonstrated this acutely: the early lead compound showing only ~100-fold selectivity over hERG produced QTc prolongation in cardiovascular dog models, necessitating extensive medicinal chemistry optimization to improve the hERG/ROMK ratio by >10× before identifying clinical candidates [1]. The target compound's 6-(thiophen-2-yl) substitution pattern and indolin-1-yl-2-oxoethyl N3 side chain confer a quantified selectivity profile (>3,000-fold vs. hERG, >10,000-fold vs. Kir4.1/Kir7.1) that is not preserved across close analogs with alternative heterocyclic substitutions [2]. Substituting a later-generation ROMK inhibitor with different scaffold architecture (e.g., octahydropyrazinooxazine-based or spirocyclic frameworks) introduces uncharacterized selectivity variables that invalidate cross-study comparisons built on this specific chemotype [3].

Quantitative Differentiation Evidence for 3-(2-(Indolin-1-yl)-2-oxoethyl)-6-(thiophen-2-yl)pyrimidin-4(3H)-one vs. Closest ROMK Inhibitor Comparators


ROMK Inhibitory Potency: 10-Fold Advantage Over Later-Stage ROMK Inhibitor CHEMBL4087218 in Human Electrophysiology

The target compound demonstrates approximately 10-fold greater ROMK inhibitory potency than the structurally related ROMK inhibitor CHEMBL4087218 (BDBM50235195) from patent US9751881 when compared in the same assay format. In whole-cell voltage clamp electrophysiology using human ROMK expressed in CHO cells, the target compound achieves an IC50 of 5 nM [1], whereas CHEMBL4087218 yields an IC50 of 50 nM under equivalent conditions [2]. This 10-fold potency differential is corroborated in the functional thallium flux assay (FLIPR-Tetra, HEK-hKir1.1 cells), where the target compound shows IC50 of 20 nM [1] compared to CHEMBL4087218's IC50 of 226 nM [2]—an 11.3-fold advantage in a higher-throughput format.

ROMK Kir1.1 electrophysiology diuretic potency

hERG Selectivity: 34-Fold Superior Cardiac Safety Margin Over Clinical Candidate MK-7145

The target compound exhibits a hERG/ROMK selectivity ratio of approximately 3,400–6,800-fold (hERG IC50 of 34,000 nM vs. ROMK IC50 of 5–10 nM) [1], representing a 34- to 68-fold improvement over the 100-fold hERG selectivity reported for Merck's first clinical ROMK candidate MK-7145 [2]. This differential is mechanistically significant: the MK-7145 publication explicitly noted that despite ~100-fold hERG selectivity, QTc prolongation (>5% increase over vehicle control) was observed in anesthetized cardiovascular dog models, necessitating further optimization [2]. In contrast, the target compound's hERG IC50 of 34,000 nM provides a substantially wider safety margin. When benchmarked against the structurally distinct ROMK inhibitor ROMK-IN-32 (hERG IC50 = 22,000 nM, hERG/ROMK ratio = 629-fold using ROMK IC50 35 nM) , the target compound's selectivity advantage is approximately 5.4-fold greater for hERG counter-screening.

hERG cardiac safety QTc prolongation selectivity ROMK inhibitor

Broad Cardiac Ion Channel Selectivity: Nav1.5 and Cav1.2 Counter-Screening Confirms >3,000-Fold Windows

Beyond hERG, the target compound demonstrates consistent selectivity over the cardiac sodium channel Nav1.5 (IC50 = 30,000 nM) and the L-type calcium channel Cav1.2 (IC50 = 30,000 nM), yielding selectivity ratios of >3,000-fold relative to ROMK potency (IC50 5–10 nM) [1]. This multi-channel cardiac safety profile is quantitatively comparable to that reported for MK-7145 (Nav1.5 and Cav1.2 IC50 values >30,000 nM) [2], indicating that the target compound's selectivity advantage is primarily driven by superior hERG discrimination rather than broader ion channel promiscuity differences. Importantly, the data were generated using the same voltage-clamp electrophysiology methodology applied for ROMK potency determination, ensuring internal consistency of the selectivity assessment [1].

Nav1.5 Cav1.2 cardiac ion channel selectivity panel safety pharmacology

Kir Family Selectivity: >10,000-Fold Discrimination Over Kir4.1 and Kir7.1 Eliminates Renal Potassium Handling Confounds

The target compound achieves IC50 values of >100,000 nM against both Kir4.1 and Kir7.1 channels, representing >10,000-fold selectivity over ROMK (IC50 5–10 nM) [1]. This level of Kir family discrimination is critical because Kir4.1 is co-expressed with ROMK in the distal nephron and contributes to basolateral potassium recycling in the thick ascending limb and distal convoluted tubule; inhibition of Kir4.1 would confound interpretation of ROMK-mediated diuretic and natriuretic effects [2]. While MK-7145 also shows no significant activity on Kir4.1 or Kir7.1 at concentrations up to 30,000 nM , the target compound's quantified IC50 of >100,000 nM provides an explicitly measured rather than threshold-based selectivity determination, offering greater confidence for experimental designs requiring stringent Kir family exclusion.

Kir4.1 Kir7.1 inward rectifier renal potassium channel selectivity

CYP450 Inhibition Profile: Clean Panel (IC50 ≥50,000 nM) Across CYP3A4, 2D6, 2C8, and 2C9 Supports Drug-Drug Interaction-Free In Vitro Use

The target compound was profiled against four major cytochrome P450 isoforms and showed uniformly weak inhibition: CYP3A4 IC50 = 50,000 nM, CYP2D6 IC50 = 50,000 nM, CYP2C8 IC50 = 50,000 nM, and CYP2C9 IC50 = 50,000 nM [1]. When normalized to the compound's ROMK IC50 of 5–10 nM, this corresponds to CYP/ROMK selectivity ratios of 5,000–10,000-fold, indicating negligible risk of CYP-mediated drug-drug interactions at pharmacologically relevant concentrations. This CYP profile is particularly valuable for in vitro combination studies where co-administered probe substrates or reference inhibitors require uncompromised metabolic pathways. In contrast, many later-stage ROMK inhibitors were optimized for in vivo pharmacokinetic properties such as projected human half-life (e.g., MK-8153 with ~14 h projected half-life ), but their CYP inhibition profiles are not as comprehensively disclosed in public databases, limiting their utility as well-characterized in vitro tool compounds.

CYP450 drug-drug interaction CYP3A4 CYP2D6 metabolic stability

Optimal Research and Procurement Application Scenarios for 3-(2-(Indolin-1-yl)-2-oxoethyl)-6-(thiophen-2-yl)pyrimidin-4(3H)-one


Reference Standard for ROMK Inhibitor Selectivity Profiling in Cardiac Safety Pharmacology Panels

The compound's well-characterized selectivity profile—hERG IC50 = 34,000 nM, Nav1.5 IC50 = 30,000 nM, Cav1.2 IC50 = 30,000 nM [1]—makes it an ideal reference standard for benchmarking newer ROMK inhibitors in multi-parameter cardiac ion channel panels. Its >3,000-fold selectivity over all three cardiac channels provides a validated baseline against which to assess whether structural modifications in novel ROMK inhibitor series inadvertently degrade cardiac safety margins. Procurement as a characterized reference compound eliminates the need for de novo counter-screening of a positive control, accelerating lead optimization campaigns where hERG discrimination is the primary medicinal chemistry challenge, as documented in the MK-7145 development program [2].

In Vitro Renal Epithelial Pharmacology Tool with Quantified Kir Family Selectivity

For researchers studying ROMK-dependent potassium transport in isolated perfused tubule preparations, primary renal epithelial cell cultures, or heterologous expression systems, the compound's explicitly quantified Kir4.1 and Kir7.1 IC50 values (>100,000 nM) [1] provide the confidence needed to attribute observed electrophysiological or flux changes specifically to ROMK inhibition. This is particularly relevant given that Kir4.1 co-localizes with ROMK in the basolateral membrane of distal nephron segments; the >10,000-fold selectivity window ensures that even at concentrations 100-fold above the ROMK IC50, Kir4.1 engagement remains negligible, enabling clean mechanistic dissection of ROMK's role in renal potassium handling [3].

Positive Control for Thallium Flux-Based High-Throughput ROMK Inhibitor Screening Assays

The compound's robust activity in the 384-well FLIPR-Tetra thallium flux assay (IC50 = 20 nM using HEK-hKir1.1 cells) [1] positions it as a reliable positive control for high-throughput screening campaigns targeting ROMK. Its 11.3-fold greater potency in this format compared to later-stage ROMK inhibitors such as CHEMBL4087218 (IC50 = 226 nM) [4] ensures a strong assay window (Z'-factor optimization) with minimal compound consumption. The well-documented CYP inertness (all major isoforms ≥50,000 nM) further supports its use in co-treatment experimental designs without concern for metabolic interference with fluorescent probe substrates.

Chemical Probe for Mechanistic Comparison of ROMK Inhibition vs. Loop Diuretic Action in Renal Function Studies

The compound serves as a mechanistically defined ROMK inhibitor probe for comparative pharmacology studies against furosemide (NKCC2 inhibitor). Published in vivo data demonstrate that ROMK inhibition produces more natriuresis (3,400% vs. 1,600% increase) and less kaliuresis (33% vs. 167% increase) compared to furosemide [5]. While these specific in vivo data were generated with a related ROMK inhibitor (compound C), the target compound's superior in vitro selectivity profile—particularly its >10,000-fold Kir4.1 window—makes it a more stringently characterized tool for in vitro mechanistic studies designed to dissect the ROMK-dependent vs. NKCC2-dependent components of tubuloglomerular feedback and renal electrolyte handling, thereby supporting the broader therapeutic hypothesis that ROMK inhibitors offer potassium-sparing diuretic efficacy [3].

Quote Request

Request a Quote for 3-(2-(indolin-1-yl)-2-oxoethyl)-6-(thiophen-2-yl)pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.